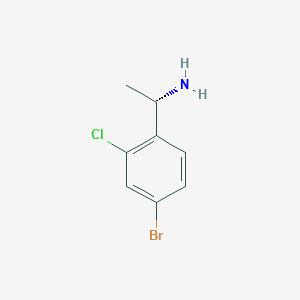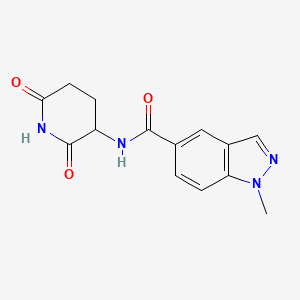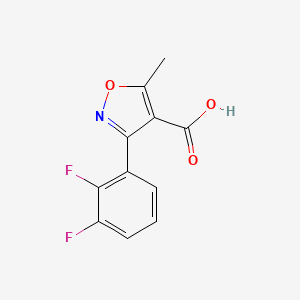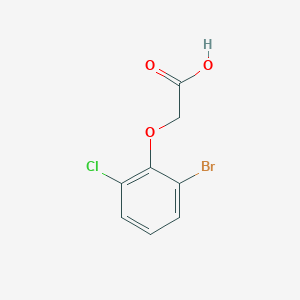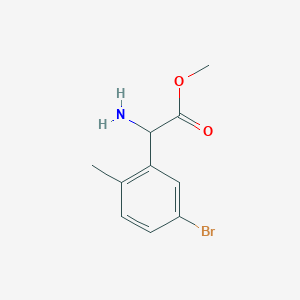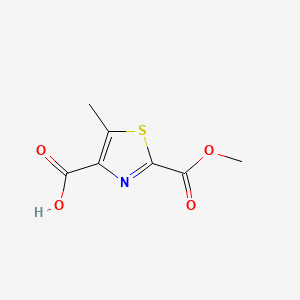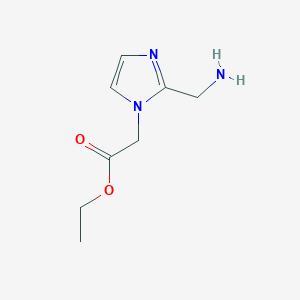
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-(aminomethyl)-1H-imidazole. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of imine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(1H-imidazol-1-yl)acetate
- Methyl 2-(2-(aminomethyl)-1H-imidazol-1-yl)acetate
- Ethyl 2-(2-(methylamino)-1H-imidazol-1-yl)acetate
Uniqueness
This compound is unique due to the presence of both an ester group and an aminomethyl group attached to the imidazole ring
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
ethyl 2-[2-(aminomethyl)imidazol-1-yl]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)6-11-4-3-10-7(11)5-9/h3-4H,2,5-6,9H2,1H3 |
Clave InChI |
PTURAHSEJVESQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=CN=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


